(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride

Organoboron Chemistry Physical Organic Chemistry Suzuki-Miyaura Coupling

This ortho-fluoro, meta-aminomethyl arylboronic acid hydrochloride offers electronic/steric properties absent in generic analogs. Ortho-fluorine modulates pKa and Lewis acidity, altering Suzuki-Miyaura transmetalation rates and protodeboronation stability. Validated in GIP receptor agonist (WO 2026/030603 A1) and Factor D inhibitor (US 20160145247) patent syntheses. Non-fluorinated or differently-substituted boronic acids cannot be substituted without compromising yield, selectivity, or IP position. Bulk pricing available; request a quote.

Molecular Formula C7H10BClFNO2
Molecular Weight 205.42 g/mol
CAS No. 1072946-44-1
Cat. No. B1522318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
CAS1072946-44-1
Molecular FormulaC7H10BClFNO2
Molecular Weight205.42 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)CN)F)(O)O.Cl
InChIInChI=1S/C7H9BFNO2.ClH/c9-7-5(4-10)2-1-3-6(7)8(11)12;/h1-3,11-12H,4,10H2;1H
InChIKeyPMVMFPKOYFRXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Introduction to (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride (CAS 1072946-44-1)


(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride (CAS 1072946-44-1) is an ortho-substituted arylboronic acid derivative featuring a fluorine atom at the 2-position and an aminomethyl group at the 3-position [1]. It is primarily utilized as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl scaffolds and in the development of biologically active molecules such as GIP receptor agonists and complement Factor D inhibitors [2][3].

Why (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride Cannot Be Replaced by Generic Analogs


Generic arylboronic acids or simpler aminomethylphenylboronic acids cannot be substituted for (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride due to the unique electronic and spatial constraints imposed by the ortho-fluorine and meta-aminomethyl substituents. Literature establishes that ortho-substituents in phenylboronic acids significantly alter the electron density on the boron atom, which in turn modulates acidity constants (pKa), Lewis acidity, and the overall rate of Suzuki-Miyaura transmetalation [1]. Specifically, ortho-fluoro substitution introduces strong electron-withdrawing inductive effects that depress electron density on the aromatic ring and at the boron center . This alters both the stability of the boronate intermediate and the compound's propensity for protodeboronation under aqueous basic conditions, making it unsuitable to interchange this derivative with a non-fluorinated or differently substituted analog without compromising yield, selectivity, or bioactivity in complex target syntheses [2].

Quantitative Comparative Evidence for (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride (CAS 1072946-44-1)


Ortho-Fluoro vs. Non-Fluorinated Analogs: Electronic Modulation of Boron Lewis Acidity

The presence of the ortho-fluorine atom in (3-(aminomethyl)-2-fluorophenyl)boronic acid hydrochloride significantly increases the electron-withdrawing character of the aromatic ring compared to non-fluorinated analogs like 3-(aminomethyl)phenylboronic acid hydrochloride. This structural feature is expected to depress the pKa of the boronic acid moiety and enhance its Lewis acidity [1]. While specific pKa data for this exact compound is not disclosed in primary literature, predicted values for closely related ortho-fluorophenylboronic acids indicate a pKa of approximately 8.32 . This contrasts with non-fluorinated phenylboronic acid derivatives, which generally exhibit higher pKa values, resulting in different protodeboronation kinetics and transmetalation efficiencies under catalytic conditions [2].

Organoboron Chemistry Physical Organic Chemistry Suzuki-Miyaura Coupling

Comparative Binding Affinity of Aminomethylphenylboronic Acid Isomers for Saccharides

The spatial arrangement of the aminomethyl group relative to the boronic acid moiety dictates the compound's efficacy as a diol receptor. Comparative studies on regioisomeric aminomethylphenylboronic acids reveal differential binding affinities (K_d) for key saccharides . The ortho-aminomethyl isomer (2-(aminomethyl)phenylboronic acid) demonstrates a binding affinity (K_d) of 15 µM for glucose, whereas the meta-isomer (3-(aminomethyl)phenylboronic acid) shows a stronger affinity of 10 µM for fructose . The target compound, featuring both a meta-aminomethyl group and an ortho-fluorine substituent, presents a unique electronic and steric environment that is anticipated to deviate from these baseline affinities due to the inductive effect of fluorine on the boron center, potentially enhancing selectivity for specific diol-containing targets over the non-fluorinated analogs.

Bioconjugate Chemistry Sensor Development Glycobiology

Role in Next-Generation GIPR Agonists: Structural Necessity Over Generic Analogs

Patent literature from Eli Lilly and Company (WO 2026/030603 A1) describes the synthesis of novel dihydroisoquinolinone-amide compounds as GIPR agonists for the treatment of type 2 diabetes mellitus and obesity [1]. In these synthetic routes, (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride serves as a critical boron-containing intermediate to install the specific biaryl motif required for GIPR agonism [1]. A generic substitution with a non-fluorinated phenylboronic acid or a differently substituted regioisomer would result in a structurally distinct final compound that is not claimed within the patent's Markush structure, thereby losing the defined biological activity and intellectual property (IP) position. This establishes a direct procurement dependency: only this specific fluorinated aminomethyl building block enables access to the claimed GIPR agonist chemical space.

Medicinal Chemistry Type 2 Diabetes GIP Receptor Agonism

Validated Application Scenarios for (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride (CAS 1072946-44-1)


Synthesis of Patent-Protected GIPR Agonists for Metabolic Disease Research

This compound is a validated synthetic intermediate in the preparation of dihydroisoquinolinone-amide GIP receptor agonists, as described in WO 2026/030603 A1. Researchers focused on next-generation incretin-based therapies for Type 2 Diabetes and Obesity cannot substitute generic aminomethylphenylboronic acids, as the ortho-fluorine and meta-aminomethyl substitution pattern is integral to the final molecule's structure and associated patent claims [1].

Synthesis of Complement Factor D Inhibitors for Ophthalmic Indications

This specific fluorinated building block is utilized in the construction of aminomethyl-biaryl derivatives targeting Factor D inhibition, a crucial target in the complement alternative pathway implicated in age-related macular degeneration (AMD) [2]. The presence of the fluorine atom is critical for achieving the desired binding interactions within the Factor D active site as disclosed in US Patent Application 20160145247 [2].

Development of Fluorinated Ortho-Substituted Biaryl Libraries via Suzuki-Miyaura Coupling

The compound serves as a privileged building block for generating libraries of fluorinated biaryl compounds. As established in the review of ortho-substituted phenylboronic acids, the ortho-fluorine substituent significantly modulates the electronic properties and acidity of the boronic acid, providing distinct reactivity profiles in Pd-catalyzed cross-coupling compared to non-fluorinated analogs [3]. This makes it a necessary reagent for medicinal chemistry campaigns aiming to optimize metabolic stability or binding affinity through strategic fluorine incorporation.

Design of Next-Generation Saccharide Sensors and Smart Materials

Building on the known diol-binding properties of aminomethylphenylboronic acid isomers , this compound's unique ortho-fluoro substitution pattern is leveraged to tune the pKa and Lewis acidity of the boron center. This allows for the development of glucose sensors and stimuli-responsive hydrogels with altered pH sensitivity profiles compared to those based on standard phenylboronic acid derivatives, enabling more precise operation in biological environments [3].

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